2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid
Description
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a hydroxypropylamino side chain and a 1-phenyl-1H-tetrazol-5-ylthio moiety. The hydroxyl and carboxylic acid groups enhance solubility and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as absorption and receptor binding .
Properties
CAS No. |
133506-53-3 |
|---|---|
Molecular Formula |
C17H17N5O3S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N5O3S/c23-13(10-18-15-9-5-4-8-14(15)16(24)25)11-26-17-19-20-21-22(17)12-6-2-1-3-7-12/h1-9,13,18,23H,10-11H2,(H,24,25) |
InChI Key |
IBVUXVDLWICEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The next step involves the formation of the hydroxypropyl group, which can be achieved through the reaction of an appropriate alcohol or aldehyde with the tetrazole derivative . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while nucleophilic substitution on the tetrazole ring can produce various substituted tetrazole derivatives .
Scientific Research Applications
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The hydroxypropyl group and benzoic acid moiety also contribute to the compound’s overall activity by enhancing its solubility and stability .
Comparison with Similar Compounds
Key Structural Features
| Compound (Source) | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| Target Compound | Benzoic acid | - 2-Hydroxypropylamino chain - 1-Phenyl-1H-tetrazol-5-ylthio |
- Tetrazole enhances lipophilicity and stability - Hydroxyl improves solubility and binding |
| 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (EP00361365) | Benzoic acid | - Mercaptomethyl group - Phenylpropyl ketone |
- Mercapto group may confer redox sensitivity - Ketone could reduce metabolic stability |
| (S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid (EP00342850) | Cyclohexane-carboxylic acid | - Indanyloxycarbonyl - Methoxyethoxypropyl |
- Bulky groups may limit bioavailability - Ether linkages enhance solubility |
| 3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid (GB02218983) | Propanoic acid | - Bicycloheptane carbamoyl - Methoxyethoxymethyl |
- Rigid bicyclic structure may improve target specificity - Ethers increase hydrophilicity |
Pharmacological Implications
- Target Compound : The tetrazole-thio group likely improves oxidative stability compared to mercapto-containing analogs (e.g., EP00361365), which are prone to dimerization or oxidation. The phenyl group in the tetrazole may enhance affinity for hydrophobic enzyme pockets.
- EP00342850’s Compound : The indanyloxycarbonyl and methoxyethoxy groups suggest prolonged half-life due to steric protection from metabolic enzymes, but reduced blood-brain barrier penetration.
Research Findings and Comparative Data
While direct pharmacological data (e.g., IC50, bioavailability) for the target compound are unavailable, inferences can be drawn from structural analogs:
Binding Affinity
- The 1-phenyltetrazole moiety may mimic carboxylate or phosphate groups in enzyme active sites, similar to ACE inhibitors like losartan. This contrasts with EP00361365’s mercaptomethyl group, which directly coordinates metal ions (e.g., zinc in ACE).
Metabolic Considerations
- Compounds with bulky substituents (e.g., GB02218983’s bicycloheptane) are likely substrates for cytochrome P450 enzymes, whereas the target compound’s tetrazole and hydroxyl groups may favor renal excretion.
Biological Activity
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a benzoic acid moiety, a hydroxyl group, and a thioether linkage with a phenyl-tetrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O3S |
| Molecular Weight | 353.41 g/mol |
| CAS Number | 881585-85-9 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that such compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in various cancer cell lines .
Case Study:
A study evaluated the effects of a related tetrazole compound on human cancer cell lines, revealing IC50 values ranging from 0.08 to 12.07 mM, indicating effective cytotoxicity . The mechanism was linked to the inhibition of key signaling pathways involved in tumor progression.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar tetrazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines .
Experimental Findings:
In vivo models demonstrated that tetrazole-containing compounds significantly reduced inflammation markers in LPS-induced inflammation models. The observed effects were attributed to the inhibition of p38 MAPK pathways, crucial for inflammatory responses .
The proposed mechanisms for the biological activity of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid include:
- Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule dynamics, essential for mitosis.
- Cytokine Modulation : The compound may inhibit signaling pathways leading to cytokine release.
- Apoptotic Induction : Involvement in pro-apoptotic signaling pathways through modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
